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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of LY2979165, a

prodrug of the metabotropic glutamate receptor 2 (mGluR2) agonist LY2812223, with other

notable mGluR2 agonists that have been evaluated in clinical trials. The objective is to offer a

clear comparison of their selectivity and potential for off-target effects based on available

preclinical data.

Introduction to LY2979165 and Alternatives
LY2979165 is a prodrug developed to enhance the oral bioavailability of its active moiety,

LY2812223, a potent and selective orthosteric agonist of the mGluR2. The primary therapeutic

target of these compounds is the mGluR2, which is implicated in the pathophysiology of

various neuropsychiatric disorders, including schizophrenia. However, understanding the off-

target binding profile of a drug candidate is crucial for predicting potential side effects and

ensuring clinical safety.

This guide compares LY2979165/LY2812223 with other mGluR2 targeting agents:

Pomaglumetad Methionil (LY2140023): A prodrug of the mGluR2/3 agonist LY404039.

AZD8529: A selective positive allosteric modulator (PAM) of mGluR2.

JNJ-40411813: Another selective mGluR2 PAM.
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Comparative Off-Target Binding Profile
While comprehensive head-to-head off-target screening data for all compounds is not publicly

available, the following table summarizes the known off-target activities based on published

preclinical studies.
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Compound (Active
Moiety)

Primary Target(s)
Known Off-Target
Profile

Key Findings &
Remarks

LY2979165

(LY2812223)
mGluR2 Agonist

Data from a

comprehensive off-

target panel screen

(e.g., CEREP) is not

publicly available. It is

described as an

"mGluR2-preferring"

agonist, suggesting

lower affinity for

mGluR3.

The lack of a broad

off-target screening

profile in the public

domain makes a

comprehensive

assessment

challenging. Its

development was

discontinued, though

the specific reasons

have not been

detailed.

Pomaglumetad

Methionil (LY404039)
mGluR2/3 Agonist

Reported to be devoid

of affinity for biogenic

amine receptors (e.g.,

dopamine and

serotonin receptors)

[1].

This high selectivity

against key

monoamine receptors

is a significant

differentiating factor

from many traditional

antipsychotics and

could predict a lower

incidence of certain

side effects.
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AZD8529
mGluR2 Positive

Allosteric Modulator

Screened against a

panel of 161

receptors, enzymes,

and ion channels at

10µM. Modest activity

was observed at 9 of

these targets[2].

The specific targets

with modest activity

are not disclosed in

the available

literature. As a PAM, it

modulates the

receptor's response to

the endogenous

ligand, which may

offer a different safety

profile compared to

direct agonists.

JNJ-40411813
mGluR2 Positive

Allosteric Modulator

A rodent-specific

metabolite has been

shown to exhibit 5-

HT2A receptor

antagonism.

This finding is crucial

for the interpretation

of preclinical data in

rodents and highlights

the importance of

metabolite profiling in

safety assessment.

The clinical relevance

in humans is

considered low due to

the absence of this

metabolite.

Experimental Protocols
The characterization of the off-target binding profile of these compounds typically involves a

tiered screening approach.

Primary Target Engagement and On-Target Selectivity
Methodology: Radioligand binding assays and functional assays (e.g., GTPγS binding or

cAMP accumulation assays) are performed using cell lines recombinantly expressing the

target receptors (e.g., human mGluR2 and mGluR3).
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Protocol Outline:

Membrane Preparation: Membranes are prepared from cultured cells overexpressing the

receptor of interest.

Binding Assay: Membranes are incubated with a radiolabeled ligand and varying

concentrations of the test compound. Non-specific binding is determined in the presence

of a high concentration of an unlabeled ligand.

Functional Assay (GTPγS): Membranes are incubated with GDP, [³⁵S]GTPγS, and varying

concentrations of the agonist. The amount of [³⁵S]GTPγS bound to G-proteins upon

receptor activation is measured.

Data Analysis: IC₅₀ (for binding) or EC₅₀ (for functional assays) values are calculated from

concentration-response curves to determine potency and selectivity.

Broad Off-Target Liability Screening (Safety
Pharmacology)

Methodology: Compounds are screened against a large panel of receptors, ion channels,

enzymes, and transporters to identify potential off-target interactions. Commercial services

like Eurofins CEREP or in-house safety panels are commonly used.

Protocol Outline:

Compound Submission: The test compound is submitted for screening at a fixed

concentration (e.g., 10 µM).

Assay Performance: A battery of standardized radioligand binding assays and enzymatic

assays is conducted.

Hit Identification: A "hit" is typically defined as a significant percentage of inhibition or

activation (e.g., >50%) at the screening concentration.

Follow-up Studies: For any identified hits, concentration-response curves are generated to

determine the IC₅₀ or Kᵢ values to assess the potency of the off-target interaction.
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Metabolite Profiling and Off-Target Activity of
Metabolites

Methodology: In vitro and in vivo studies are conducted to identify the major metabolites of

the drug candidate. These metabolites are then synthesized and screened for on- and off-

target activities.

Protocol Outline:

In Vitro Metabolism: The parent drug is incubated with liver microsomes or hepatocytes

from different species (e.g., rat, dog, human).

Metabolite Identification: Metabolites are identified using techniques like liquid

chromatography-mass spectrometry (LC-MS).

Metabolite Synthesis: Major metabolites are chemically synthesized.

Pharmacological Profiling: The synthesized metabolites are then subjected to the same

on-target and off-target screening assays as the parent compound.

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of mGluR2 and a typical workflow for

assessing off-target binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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